3-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one
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Overview
Description
3-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one is a complex organic compound characterized by the presence of multiple functional groups, including chloro, trifluoromethyl, phenoxy, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid using a mixture of nitric and sulfuric acids . The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to achieve high yield and selectivity.
Industrial Production Methods
Industrial production of this compound often employs continuous flow nitration processes. This method offers advantages over traditional batch reactors, including better control over reaction parameters, improved safety, and higher efficiency . The use of microreactor technology has also been explored to enhance the nitration process by providing better mass transfer and heat management .
Chemical Reactions Analysis
Types of Reactions
3-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups to the aromatic ring.
Substitution: Replacement of functional groups, such as halogen atoms, with other groups.
Reduction: Conversion of nitro groups to amino groups under specific conditions.
Common Reagents and Conditions
Nitration: Mixed nitric and sulfuric acids are commonly used for nitration reactions.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration typically yields nitro-substituted derivatives, while reduction can produce amino-substituted compounds.
Scientific Research Applications
3-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one involves its interaction with specific molecular targets and pathways. For instance, compounds with similar structures have been shown to inhibit enzymes such as protoporphyrinogen oxidase, leading to the accumulation of protoporphyrin IX, a potent photosensitizer . This can result in lipid peroxidation and cellular damage.
Comparison with Similar Compounds
Similar Compounds
Acifluorfen: A similar compound with herbicidal properties, known for its inhibition of protoporphyrinogen oxidase.
Fluoroglycofen: Another herbicide with a similar structure, used for weed control.
Uniqueness
3-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and bioactivity .
Properties
CAS No. |
50594-54-2 |
---|---|
Molecular Formula |
C17H13ClF3NO5 |
Molecular Weight |
403.7 g/mol |
IUPAC Name |
3-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]butan-2-one |
InChI |
InChI=1S/C17H13ClF3NO5/c1-9(23)10(2)26-16-8-12(4-5-14(16)22(24)25)27-15-6-3-11(7-13(15)18)17(19,20)21/h3-8,10H,1-2H3 |
InChI Key |
QKYVYSLPWIRLAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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